molecular formula C22H17ClN2 B1682451 TRAM-34 CAS No. 289905-88-0

TRAM-34

货号: B1682451
CAS 编号: 289905-88-0
分子量: 344.8 g/mol
InChI 键: KBFUQFVFYYBHBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

TRAM-34 通过选择性阻断中导电钙激活钾通道 (KCa3.1) 来发挥其作用。 这种抑制是通过 this compound 与通道孔的结合来实现的,从而阻止了钾离子的流动。 所涉及的分子靶标和途径包括调节细胞钙信号传导以及调节各种细胞过程,例如增殖和迁移 .

生化分析

Biochemical Properties

TRAM-34 selectively blocks IKCa1 currents, with a Kd of 25 nM . It also inhibits human T84 colon epithelial cell IKCa1 currents with equivalent potency (Kd = 22 nM) . This compound inhibits human T lymphocyte IKCa1 channels, with a Kd of 20-25 nM, and is 200 to 1500 times more selective than other ion channels .

Cellular Effects

This compound has been shown to inhibit the proliferation of human endometrial cancer cells and induce cell cycle arrest at the G0/G1 phase . It also inhibits proliferation of LNCaP and PC3 prostate cancer cells and proliferation induced by epidermal growth factor (EGF) in smooth muscle A7r5 cells .

Molecular Mechanism

This compound is a highly selective blocker of the intermediate-conductance calcium-activated potassium channel (IKCa1). It blocks IKCa1 with 200- to 1,500-fold selectivity over other ion channels . This compound also inhibits cytochrome P450 (CYP) activity .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. For example, this compound has been shown to have both stimulatory and inhibitory effects on human CYP3A4 activity, depending on the substrate used .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study of rats, this compound was found to reduce intimal hyperplasia by approximately 40% after 1, 2, and 6 weeks in a rat model of balloon catheter injury .

Metabolic Pathways

This compound has been shown to inhibit several rat and human CYP isoforms, suggesting that it may be involved in various metabolic pathways .

准备方法

合成路线及反应条件

TRAM-34 由克霉唑合成,用吡唑环取代咪唑环。 合成路线包括 2-氯苯甲酮与苯肼反应形成吡唑环 。 反应条件通常包括使用诸如乙醇之类的溶剂和催化剂以促进反应。

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成过程可以使用标准有机合成技术进行放大。 关键步骤包括制备吡唑环以及随后使用重结晶或色谱等技术纯化最终产物 .

化学反应分析

反应类型

TRAM-34 经历各种类型的化学反应,包括:

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠,以及用于取代反应的各种卤化剂。 反应条件通常包括控制温度以及使用诸如乙醇或二氯甲烷之类的溶剂 .

主要产品

从这些反应中形成的主要产物包括具有修饰官能团的各种 this compound 衍生物。 这些衍生物可以具有不同的生物活性,使其可用于进一步的研究和开发 .

属性

IUPAC Name

1-[(2-chlorophenyl)-diphenylmethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-15-8-7-14-20(21)22(25-17-9-16-24-25,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFUQFVFYYBHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349650
Record name TRAM-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289905-88-0
Record name TRAM-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-Chlorophenyl)dipenylmethyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRAM-34
Reactant of Route 2
TRAM-34
Reactant of Route 3
TRAM-34
Reactant of Route 4
TRAM-34
Reactant of Route 5
TRAM-34
Reactant of Route 6
TRAM-34
Customer
Q & A

Q1: What is the primary molecular target of TRAM-34?

A1: this compound selectively inhibits the intermediate-conductance calcium-activated potassium channel KCa3.1, also known as IKCa1. [, , , , ]

Q2: How does this compound interact with the KCa3.1 channel?

A2: this compound binds to a small cavity located just below the selectivity filter of the KCa3.1 channel protein, physically obstructing the flow of potassium ions. [] This binding is facilitated by a conserved valine-alanine-valine motif within the channel's inner cavity. []

Q3: What are the downstream effects of KCa3.1 channel blockade by this compound?

A3: Blocking KCa3.1 channels with this compound influences various cellular processes, including:

  • Reduced cell proliferation: this compound inhibits proliferation in various cell types, including vascular smooth muscle cells [, ], pulmonary artery smooth muscle cells [, ], human umbilical vein endothelial cells [], leukemia cells [], pancreatic cancer cells [], and hepatocellular carcinoma cells. []
  • Inhibition of cell migration: Studies have shown this compound reduces migration in glioma cells [], hepatocellular carcinoma cells [], and pancreatic cancer cells. []
  • Induction of apoptosis: this compound promotes apoptosis in leukemia cells [], glioma cells [, ], and hepatocellular carcinoma cells. []
  • Suppression of cytokine and chemokine production: this compound can reduce the production of inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and chemokines CCL3 and CCL5. [, , , ]
  • Modulation of cell cycle progression: this compound can induce cell cycle arrest in the G0/G1 phase in various cell types, including pulmonary artery smooth muscle cells [], leukemia cells [], and glioma cells. []

Q4: Does this compound affect other potassium channels besides KCa3.1?

A4: While this compound exhibits high selectivity for KCa3.1, studies have shown that it can inhibit other potassium channels at higher concentrations (100 μM), indicating a potential for off-target effects. []

Q5: How does the effect of this compound on lymphocytes contribute to its potential as an immunosuppressant?

A5: this compound effectively inhibits the proliferation of activated T-lymphocytes by blocking KCa3.1 channels, which are upregulated upon activation. This immunosuppressive effect has been demonstrated in vitro and in vivo, showing promise for preventing kidney allograft rejection. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H15ClN2, and its molecular weight is 318.8 g/mol.

Q7: Is spectroscopic data available for this compound?

A7: While the provided literature does not explicitly mention specific spectroscopic data for this compound, its structure has been confirmed through various analytical techniques during its development. Researchers interested in specific spectroscopic data may refer to the original publications and patents related to the synthesis and characterization of this compound.

Q8: Is there information available regarding the material compatibility, stability, catalytic properties, or computational modeling of this compound?

A8: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. Further investigation into the chemical and physical properties of this compound would require consulting additional resources like chemical databases and material science literature.

Q9: How does the structure of this compound contribute to its KCa3.1 channel blocking activity?

A9: this compound's structure, a triarylmethane derivative with a (2-halogenophenyl)diphenylmethane moiety substituted by a pyrazole ring, is crucial for its selective interaction with KCa3.1. [] This specific pharmacophore differentiates it from related compounds like clotrimazole, which inhibits both KCa3.1 and cytochrome P450 enzymes. [, ] Replacing the pyrazole ring with other heterocycles or a cyano group retains KCa3.1 blocking activity while minimizing cytochrome P450 inhibition. []

Q10: What is known about the stability and formulation of this compound?

A10: this compound shows potential for oral administration but requires formulation strategies to overcome its susceptibility to hydrolysis in the digestive system. [] Enteric microencapsulation using Eudragit L 100 polymer has been explored to enhance its oral bioavailability and protect it from degradation in the stomach's acidic environment. [] This approach successfully increased oral bioavailability six-fold in rhesus macaques, although further optimization might be needed to achieve therapeutic levels. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。